Racemic-(2S,3aS,6aS)-5-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Racemic mixtures are 50:50 mixtures of two enantiomers . They are mirror images of each other and rotate plane-polarized light in an equal but opposite direction, making them optically inactive . If the enantiomers are separated, the mixture is said to have been resolved .
Synthesis Analysis
The synthesis of racemic mixtures often involves the reaction of a racemate with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers . These diastereomers can be separated due to their different physical properties .Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code . This code provides information about the connectivity of atoms in the molecule, the positions of any double bonds, and the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure and can include properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Chiral Building Blocks
A significant application involves the asymmetric synthesis of chiral building blocks for creating biologically active nitrogen-containing compounds. For instance, the Sharpless reaction of related compounds leads to asymmetric kinetic resolution, providing optically active intermediates useful for synthesizing natural products and biologically active molecules (Takahata et al., 1991).
Organocatalyzed Synthesis
Organocatalyzed synthesis represents another critical application area, where related structures are prepared via organocatalysis. This approach has been used to synthesize complex molecules, demonstrating the compound's versatility as a precursor in organic synthesis (Mišel Hozjan et al., 2023).
Kinetic Resolution and Enantioselective Synthesis
The catalytic kinetic resolution and enantioselective synthesis of racemic intermediates into enantioenriched products are pivotal applications. These methods are employed to achieve high efficiency and selectivity in producing optically active compounds from racemic mixtures, which are essential for developing pharmaceuticals and other biologically active agents (Shengcai Zheng et al., 2019).
Enzymatic and Environmental Degradation Studies
The compound's related structures have also been used in studies focusing on the enzymatic and environmental degradation of polymers with different stereoregularities. These investigations contribute to understanding the biodegradability and environmental impact of synthetic polymers (H. Abe & Y. Doi, 1996).
Voltage-Clamp Studies and Pharmacological Research
Moreover, related racemic mixtures and their enantiomers have been prepared and utilized in voltage-clamp studies to explore the structure-function relationships of L-type Ca2+ channels. These studies are critical for developing new therapeutic agents targeting specific ion channels (S. Visentin et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-O-tert-butyl 2-O-ethyl (2S,3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-12(17)10-6-9-7-16(8-11(9)15-10)13(18)20-14(2,3)4/h9-11,15H,5-8H2,1-4H3/t9-,10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONYCWGYRAVLKE-GARJFASQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CN(CC2N1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]2CN(C[C@H]2N1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.